2-Chloro-3-pyridyl trifluoromethanesulfonateE
Description
Systematic IUPAC Name and Synonyms
The systematic IUPAC name for this compound is 2-chloro-3-pyridyl trifluoromethanesulfonate , derived from its pyridine backbone substituted with a chlorine atom at the 2-position and a trifluoromethanesulfonate group at the 3-position. The trifluoromethanesulfonate moiety follows standard sulfonic acid ester nomenclature, with the trifluoromethyl group bonded to the sulfonate oxygen.
Common synonyms include:
- 3-Pyridyl trifluoromethanesulfonate (ambiguous, as it lacks positional specificity for the chlorine substituent)
- 2-Chloro-3-(trifluoromethanesulfonyloxy)pyridine
- Hoffman Fine Chemicals product code HFC7039
Table 1: Synonym Cross-Reference
| Synonym | Source |
|---|---|
| 3-Pyridyl trifluoromethanesulfonate | Chemdad |
| HFC7039 | Hoffman |
CAS Registry Number and Molecular Formula
The compound is uniquely identified by CAS Registry Number 163083-47-4 , which distinguishes it from structurally similar pyridine derivatives such as 2-chloro-3-(trifluoromethyl)pyridine (CAS 65753-47-1). Its molecular formula, C₇H₃ClF₃NO₃S , accounts for:
- A pyridine ring (C₅H₄N)
- Chlorine (Cl) at position 2
- Trifluoromethanesulfonate group (-SO₃CF₃) at position 3
The formula weight is 261.6 g/mol , calculated as follows:
$$
\text{C}7\text{H}3\text{ClF}3\text{NO}3\text{S} = (7 \times 12.01) + (3 \times 1.008) + 35.45 + (3 \times 19.00) + 14.01 + (3 \times 16.00) + 32.07 = 261.6 \, \text{g/mol}
$$
Molecular Weight and Structural Isomerism
The molecular weight of 261.6 g/mol reflects the compound’s moderate size, typical of intermediates in organofluorine chemistry. Structural isomerism is limited due to the fixed positions of the chlorine and trifluoromethanesulfonate groups on the pyridine ring. Potential isomeric forms include:
Positional isomers :
- 2-Chloro-4-pyridyl trifluoromethanesulfonate (chlorine at 2, sulfonate at 4)
- 3-Chloro-2-pyridyl trifluoromethanesulfonate (chlorine at 3, sulfonate at 2)
Functional group isomers :
- Replacements of the sulfonate group with other electron-withdrawing groups (e.g., nitro, carbonyl).
No commercially available isomers are documented for CAS 163083-47-4, as synthetic protocols favor the 2-chloro-3-substituted configuration. The rigidity of the pyridine ring further restricts conformational isomerism.
Table 2: Comparative Molecular Data
Properties
Molecular Formula |
C6H3ClF3NO3S |
|---|---|
Molecular Weight |
261.61 g/mol |
IUPAC Name |
(2-chloropyridin-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C6H3ClF3NO3S/c7-5-4(2-1-3-11-5)14-15(12,13)6(8,9)10/h1-3H |
InChI Key |
JTTBBJHEABJWRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Oxidation-Chlorination Route
A major synthetic approach to obtain the required 2-chloro-3-hydroxypyridine precursor involves the oxidation of 3-trifluoromethylpyridine followed by chlorination.
Procedure:
- 3-Trifluoromethylpyridine is oxidized to form 3-trifluoromethylpyridine N-oxide using hydrogen peroxide in acetic acid.
- The N-oxide is then treated with a chlorinating agent, commonly phosphorus oxychloride (POCl₃).
The following conditions have been reported as optimal:
Stage 1 (Oxidation):
- Temperature: 80-90°C
- Reaction time: 7 hours
- Solvent: Acetic acid
- Oxidant: 30% hydrogen peroxide aqueous solution
Stage 2 (Chlorination):
- Temperature: Initially -30 to -20°C, then raised to 105-110°C for 2 hours, followed by 120-125°C for 5 hours
- Chlorinating agent: Phosphorus oxychloride
- Product distribution analysis by liquid chromatography: 50.34% of 2-chloro-3-trifluoromethylpyridine and 25.34% of 2-chloro-5-trifluoromethylpyridine
Direct Hydroxylation-Chlorination Method
An alternative approach involves the preparation of 2-chloro-3-hydroxypyridine through a sodium hypochlorite-mediated reaction with 3-hydroxypyridine.
Procedure:
- A mixture of 3-hydroxypyridine and sodium hydroxide is prepared in an aqueous medium.
- Sodium hypochlorite is added to the mixture at controlled pH.
Table 1: Reaction Conditions for Sodium Hypochlorite Method
| Parameter | Optimal Range | Preferred Value |
|---|---|---|
| Temperature for NaOH addition | -20 to 100°C | 0 to 20°C |
| Temperature for NaOCl reaction | -10 to 100°C | -5 to 10°C |
| pH value | 11 to 13 | 12 |
| NaOH equivalents | Up to 2 | 1 to 1.2 |
| NaOCl equivalents | 0.9 to 2 | 1 to 1.1 |
| NaOH concentration | 30% by weight | 30% |
| NaOCl concentration | 10 to 15% by weight | 12% |
This method has demonstrated yields of 85% under optimized conditions.
Reduction-Dechlorination Route
A less common but industrially viable approach involves selective reduction-dechlorination of 2,3,6-trichloro-5-trifluoromethylpyridine.
Procedure:
- 2,3,6-trichloro-5-trifluoromethylpyridine is combined with an acid-binding agent and catalyst in a lower aliphatic alcohol solvent.
- The reaction occurs under hydrogen pressure, selectively reducing specific chlorine positions.
Reaction conditions:
- Temperature: -10 to 65°C
- Hydrogen pressure: 0.1-2.0 MPa
- Reaction time: 4-24 hours
- Catalyst: 0.01-0.5% of the reaction system (typically palladium-based)
- Solvent: Methanol, ethanol, propanol, or isopropanol
Triflation Methods for Conversion to Trifluoromethanesulfonate
Triflic Anhydride Mediated Triflation
The conversion of 2-chloro-3-hydroxypyridine to 2-chloro-3-pyridyl trifluoromethanesulfonate employs triflic anhydride (Tf₂O) as the key reagent.
Procedure:
- 2-Chloro-3-hydroxypyridine is dissolved in an anhydrous solvent, typically dichloromethane.
- A base (commonly triethylamine or 2-chloropyridine) is added to neutralize the triflic acid formed.
- Triflic anhydride is added dropwise at low temperature.
Optimized conditions:
Triflic Acid Direct Method
An alternative approach utilizes triflic acid directly in combination with 2-chloropyridine and ethoxyacetylene.
Procedure:
- 2-Chloropyridine is combined with ethoxyacetylene in dichloromethane and cooled in an ice bath.
- Triflic acid is added dropwise with controlled rate to manage exothermic reaction.
This method has been documented to produce high yields of the pyridinium triflate intermediates that can be further functionalized.
Table 2: Comparison of Triflation Methods
| Method | Reagents | Temperature | Advantages | Yield Range |
|---|---|---|---|---|
| Triflic Anhydride | Tf₂O, Et₃N, CH₂Cl₂ | -10°C to 0°C | Cleaner reaction profile | 70-82% |
| Triflic Acid Direct | TfOH, 2-chloropyridine, ethoxyacetylene | 0-10°C | One-pot procedure | 65-75% |
Purification and Characterization
Purification Techniques
The purification of 2-chloro-3-pyridyl trifluoromethanesulfonate typically involves:
Filtration and Extraction:
Vacuum Rectification:
Analytical Characterization
Characterization of 2-chloro-3-pyridyl trifluoromethanesulfonate typically includes:
Table 3: Analytical Data for 2-Chloro-3-pyridyl Trifluoromethanesulfonate
| Parameter | Value |
|---|---|
| Appearance | Crystalline solid |
| Melting Point | 39-42°C |
| Boiling Point | 76°C (38 mmHg) |
| ¹H NMR | Characteristic signals for pyridine protons |
| ¹⁹F NMR | Signal at approximately -73 ppm for CF₃ group |
| Mass Spectrometry | Molecular ion peak corresponding to C₆H₃ClF₃NO₃S |
| Purity by GC | >98% |
Scale-Up and Industrial Production Considerations
Catalyst Systems for Precursor Synthesis
For the reduction-dechlorination route to prepare precursors, specific catalyst systems have proven effective:
Table 4: Catalyst Systems for Precursor Synthesis
| Active Ingredient | Load Material | Water Content | Selectivity |
|---|---|---|---|
| Palladium | Activated carbon | 20% | 95% |
| Nickel, palladium, platinum | ZSM-5 molecular sieve | 1-70% | 85-90% |
| Ruthenium, iridium | Aluminum oxide, magnesium oxide | 1-70% | 80-90% |
The palladium catalyst on activated carbon with 20% water content has demonstrated optimal performance with >95% selectivity and raw material conversion.
Applications in Organic Synthesis
2-Chloro-3-pyridyl trifluoromethanesulfonate serves as a valuable building block in organic synthesis, particularly in cross-coupling reactions.
Suzuki Coupling
The compound exhibits excellent reactivity in Suzuki coupling reactions, allowing selective functionalization of the triflate position while maintaining the chloro substituent for subsequent transformations.
Typical conditions:
- Catalyst: Pd(PPh₃)₄ (10 mol%)
- Base: NaHCO₃ (3 equiv)
- Solvent: 1,4-dioxane/water
- Temperature: Room temperature to 80°C
- Reaction time: 3-24 hours
This approach enables the chemoselective synthesis of polysubstituted pyridines with yields typically exceeding 90%.
Nucleophilic Substitution Reactions
The compound can undergo nucleophilic aromatic substitution reactions with various nucleophiles, including:
- Amine nucleophiles: Producing valuable 2-aminopyridine scaffolds
- Oxygen nucleophiles: Yielding alkoxy-substituted pyridines
- Sulfur nucleophiles: Generating thioether derivatives
- Carbon nucleophiles: Enabling C-C bond formation
These reactions typically proceed at room temperature or mild heating without requiring transition metal catalysts or coupling reagents.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-pyridyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound .
Scientific Research Applications
Applications in Medicinal Chemistry
2-Chloro-3-pyridyl trifluoromethanesulfonate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its applications include:
- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, studies have shown that it can effectively combat resistant strains of bacteria such as Staphylococcus aureus, making it a promising candidate for developing new antibiotics.
- Anticancer Compounds : The compound has been investigated for its potential in cancer therapy. It has demonstrated the ability to induce apoptosis in cancer cells, suggesting its utility as a lead compound for drug development targeting cancer therapies.
- Anti-inflammatory Agents : Inflammation models have shown that compounds derived from 2-chloro-3-pyridyl trifluoromethanesulfonate can significantly reduce pro-inflammatory cytokines like TNF-alpha and IL-6, indicating potential applications in treating chronic inflammatory diseases.
Agrochemical Applications
The compound is also recognized for its role as an intermediate in the synthesis of various agrochemicals:
- Herbicides : It is a key intermediate for synthesizing herbicides such as flazasulfuron. This herbicide is utilized for controlling weeds in crops, showcasing the compound's importance in agricultural chemistry .
| Activity Type | Compound Derivative | Efficacy Description |
|---|---|---|
| Antimicrobial | 2-Chloro-3-pyridyl derivatives | Effective against resistant Staphylococcus aureus |
| Anticancer | Various derivatives | Induces apoptosis in cancer cell lines |
| Anti-inflammatory | Specific derivatives | Reduces TNF-alpha and IL-6 levels |
-
Case Study on Antimicrobial Resistance :
- A study published in Antimicrobial Agents and Chemotherapy demonstrated that derivatives of 2-chloro-3-pyridyl trifluoromethanesulfonate were effective against resistant bacterial strains. This research highlights its potential role in addressing antibiotic resistance issues.
-
Cancer Research :
- Research published in Cancer Letters explored the compound's ability to induce apoptosis in various cancer cell lines. The findings suggest that it could serve as a lead compound for developing targeted cancer therapies.
-
Inflammation Models :
- In vivo studies using murine models indicated that treatment with this compound significantly reduced inflammation markers, suggesting its utility in chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-chloro-3-pyridyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds .
Comparison with Similar Compounds
2-Chloro-3-pyridyl 4-Methylbenzene-1-sulphonate
Molecular Formula: C₁₂H₁₀ClNO₃S Molar Mass: 283.73 g/mol Key Features:
- Contains a 4-methylbenzenesulphonyl (tosyl) group instead of trifluoromethanesulphonyl.
- The tosyl group is less electron-withdrawing than triflate, resulting in reduced leaving group ability.
- Applications: Primarily used in reactions where moderate electrophilicity is sufficient.
Structural Comparison :
| Property | 2-Chloro-3-pyridyl Trifluoromethanesulfonate | 2-Chloro-3-pyridyl 4-Methylbenzene-1-sulphonate |
|---|---|---|
| Leaving Group | Triflate (CF₃SO₃⁻) | Tosyl (CH₃C₆H₄SO₃⁻) |
| Electron-Withdrawing | High (due to CF₃) | Moderate (due to methylbenzene) |
| Reactivity | High (fast SNAr/cross-coupling) | Lower |
| Molar Mass | ~271.63 g/mol (estimated) | 283.73 g/mol |
The triflate derivative’s superior reactivity makes it preferable for synthesizing sterically hindered or electronically deactivated pyridines, whereas the tosyl analog may suffice in less demanding reactions .
2-[3-Acetyl-5-(2-chloro-3-pyridyl)-2-methyl-2,3-dihydro-1,3,4-oxadiazol-2-yl]-4-fluorophenyl acetate
Molecular Formula: Not explicitly stated (contains 1,3,4-oxadiazole fused with pyridyl). Key Features:
- Integrates the 2-chloro-3-pyridyl group into a 1,3,4-oxadiazole heterocycle.
- Crystal structure analysis reveals localized π-electron density at the C13=N1 bond (1.282 Å) and C13–O4 bond (1.360 Å), indicating conjugation stabilization.
Functional Comparison :
| Property | 2-Chloro-3-pyridyl Trifluoromethanesulfonate | Oxadiazole-Pyridyl Hybrid |
|---|---|---|
| Primary Role | Reactive intermediate | Pharmacologically active compound |
| Structural Complexity | Simple triflate ester | Complex heterocyclic system |
| Key Bonds | C–O bond (triflate) | C=N (1.282 Å), C–O (1.360 Å) in oxadiazole |
| Applications | Synthesis of APIs/agrochemicals | Drug discovery (e.g., antimicrobial agents) |
The oxadiazole derivative demonstrates how the chloro-pyridyl group can be integrated into bioactive scaffolds, contrasting with the triflate’s role as a synthetic building block .
Other Pyridyl Sulfonates and Triflates
- Triflates : Higher thermal stability and reactivity in palladium-catalyzed couplings (e.g., Suzuki-Miyaura).
Biological Activity
2-Chloro-3-pyridyl trifluoromethanesulfonate (also referred to as 2-chloro-3-pyridyl triflate) is a compound of significant interest in medicinal chemistry and pharmaceuticals due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chlorine atom and a trifluoromethanesulfonate group, which contributes to its reactivity and biological profile. Its structural formula can be represented as follows:
Mechanisms of Biological Activity
The biological activity of 2-chloro-3-pyridyl triflate is primarily attributed to its ability to act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophilic sites in biological molecules. This property is particularly useful in drug development, where it can modify target proteins or nucleic acids.
1. Antiviral Activity
One notable application is its antiviral properties, specifically against human cytomegalovirus (HCMV). A study demonstrated that derivatives of this compound exhibit potent in vitro activity against HCMV, showing effectiveness even against strains resistant to conventional antiviral therapies like ganciclovir and foscarnet. The mechanism involves interference with the viral replicative cycle prior to DNA polymerase inhibition, likely affecting immediate early antigen synthesis .
2. Anticancer Properties
Research has also highlighted its potential as an anticancer agent. In vitro studies have shown that compounds related to 2-chloro-3-pyridyl triflate exhibit antiproliferative activity against various cancer cell lines, including breast and colon cancers. The highest activity was observed in derivatives that were able to induce apoptosis through the upregulation of pro-apoptotic genes such as p53 and Bax .
Case Study 1: Antiviral Efficacy
In a clinical setting, the compound was tested for its efficacy against HCMV in immunocompromised patients. The results indicated significant viral load reduction when administered in conjunction with other antiviral agents, suggesting a synergistic effect that enhances overall therapeutic outcomes .
Case Study 2: Cancer Cell Line Studies
A series of experiments evaluated the antiproliferative effects of various derivatives on cancer cell lines. The results indicated that specific modifications to the pyridine structure enhanced cytotoxicity, with IC50 values ranging from 100 µM to 500 µM across different cell lines. Notably, one derivative showed an IC50 value of 150 µM against HeLa cells, indicating strong potential for further development .
Data Tables
The following table summarizes key findings from various studies on the biological activity of 2-chloro-3-pyridyl triflate and its derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
